molecular formula C11H17N3OS B2845327 4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine CAS No. 2034420-67-0

4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine

Cat. No.: B2845327
CAS No.: 2034420-67-0
M. Wt: 239.34
InChI Key: RZPUEUJYLGPTMS-UHFFFAOYSA-N
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Description

Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a thiomorpholine ring attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the original compound .

Scientific Research Applications

Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1H-pyrazole: A simpler compound with similar structural features but lacking the thiomorpholine ring.

    Thiomorpholine: A compound with a similar thiomorpholine ring but without the pyrazole moiety.

    1,3,5-Trimethyl-4-hydroxy-1H-pyrazole: A hydroxylated derivative of the pyrazole ring

Uniqueness

Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is unique due to the combination of the thiomorpholine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

thiomorpholin-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-10(9(2)13(3)12-8)11(15)14-4-6-16-7-5-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUEUJYLGPTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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